N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

TAFIa inhibitor conformational restriction fibrinolysis

Procure N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034473-35-1) for structure-guided TAFIa inhibitor optimization. Its conformationally restricted tetrahydro scaffold imposes a unique spatial orientation of the 5‑position substituent, while the N‑(2‑acetamidoethyl) side chain offers hydrogen‑bond donor/acceptor functionality absent in alkyl‑ or aryl‑substituted analogs. Use as a neutral, non‑charged alternative to carboxylate‑based tetrahydro‑benzimidazole leads, or as a structurally matched negative control to verify that activity in potent analogs is substituent‑driven. Ideal for focused kinase/metalloprotease selectivity panels and logD/solubility SPR benchmarking.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 2034473-35-1
Cat. No. B2724856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS2034473-35-1
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCC(=O)NCCNC(=O)C1CCC2=C(C1)NC=N2
InChIInChI=1S/C12H18N4O2/c1-8(17)13-4-5-14-12(18)9-2-3-10-11(6-9)16-7-15-10/h7,9H,2-6H2,1H3,(H,13,17)(H,14,18)(H,15,16)
InChIKeyODJMMZDAXQVESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034473-35-1) – Structural Identity and Scaffold Context


N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034473-35-1, molecular formula C12H18N4O2, molecular weight 250.30 g/mol) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide class . Its core scaffold features a partially saturated (tetrahydro) benzimidazole ring, distinguishing it from the fully aromatic benzimidazole‑5‑carboxamide chemotype that has been widely explored for kinase and enzyme inhibition. The tetrahydro‑benzimidazole scaffold has been employed in medicinal chemistry as a conformationally restricted framework, most notably in the design of potent and selective inhibitors of activated thrombin‑activatable fibrinolysis inhibitor (TAFIa), where the saturated ring imposes a distinct spatial orientation of the 5‑position substituent relative to the imidazole ring [1]. The current compound carries an N‑(2‑acetamidoethyl) side chain on the carboxamide nitrogen, a substituent that introduces both hydrogen‑bond donor and acceptor functionality via the terminal acetamide group, potentially altering target engagement profiles compared to other N‑substituted analogs within the same scaffold family.

Why N-(2-Acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Cannot Be Interchanged with Close Structural Analogs


The 4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide scaffold family exhibits pronounced structure–activity relationship (SAR) sensitivity to the nature of the N‑substituent on the carboxamide nitrogen. In the TAFIa inhibitor series described by Brink et al., subtle modifications of the 5‑position substituent (e.g., carboxylic acid vs. carboxamide, length of alkyl linker, presence of a terminal amine) resulted in significant shifts in inhibitory potency and selectivity [1]. The N‑(2‑acetamidoethyl) side chain presents a unique combination of an ethylene linker and a terminal acetamide cap, creating a hydrogen‑bonding surface that is distinct from the benzhydryl, methoxybenzyl, pyridylmethyl, or indolylethyl substituents found on commercially available analogs. Even within a single target family, the conformational restriction imposed by the tetrahydro ring means that the vector and reach of the side chain directly determine whether the compound can productively engage the target binding pocket. Consequently, selecting a different N‑substituted congener without confirming target‑specific potency data carries a high risk of complete loss of activity at the intended biological target.

Quantitative Differentiation Evidence for N-(2-Acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Against Closest Analogs


Scaffold Validation: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole vs. Aromatic Benzimidazole in TAFIa Inhibition

The tetrahydro‑benzimidazole scaffold provides a conformational restriction advantage over the fully aromatic benzimidazole series for TAFIa inhibition. In the foundational study by Brink et al., the X‑ray structure of compound 5 (a 5‑(3‑aminopropyl)‑1‑propyl‑4,5,6,7‑tetrahydro‑1H‑benzimidazole‑5‑carboxylic acid derivative) in complex with a TAFI double mutant (H333Y/H335Q) confirmed that the saturated ring enforces a geometry that directly contributes to potency enhancement relative to the planar aromatic system [1]. While specific IC₅₀ values for the target compound have not been publicly reported in peer‑reviewed literature as of this writing, the scaffold itself has been demonstrated to yield potent TAFIa inhibitors. This class‑level evidence supports the potential of the tetrahydro‑benzimidazole‑5‑carboxamide chemotype to achieve target engagement that aromatic benzimidazole‑5‑carboxamides cannot replicate.

TAFIa inhibitor conformational restriction fibrinolysis

N‑Substituent Differentiation: Acetamidoethyl Side Chain vs. Carboxylic Acid‑Terminated Congeners

The target compound incorporates a neutral acetamide‑capped ethylamine side chain, whereas the closest published TAFIa‑active tetrahydro‑benzimidazole congeners (e.g., Brink et al. compound 5) possess a carboxylic acid functionality [1]. The replacement of a charged carboxylate with a neutral acetamide is predicted to increase membrane permeability and reduce polar surface area. Calculated topological polar surface area (tPSA) for N‑(2‑acetamidoethyl)‑4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide is approximately 82.2 Ų, compared to an estimated tPSA of ~95–105 Ų for the corresponding carboxylic acid derivatives (calculated using standard fragment‑based methods) [2]. This difference of 13–23 Ų in tPSA may confer superior passive permeability characteristics, which is relevant for intracellular target engagement or oral bioavailability considerations. No experimental logD or permeability data for the target compound are currently available in the public domain.

physicochemical properties hydrogen bonding drug-likeness

Limitations of Available Evidence and Recommendation for Confirmatory Assays

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (as of April 2026) did not retrieve any peer‑reviewed research articles, patents, or public bioactivity data directly reporting experimental IC₅₀, Kd, Ki, or cellular activity values for N‑(2‑acetamidoethyl)-4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide (CAS 2034473-35-1) [1]. No direct head‑to‑head comparison studies against its closest structural analogs (e.g., N‑benzhydryl‑, N‑(4‑methoxyphenethyl)‑, N‑(3‑methoxybenzyl)‑, or N‑(pyridin‑2‑ylmethyl)‑4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide) were identified. Consequently, the strength of differential evidence for this compound is currently limited to class‑level inference from the tetrahydro‑benzimidazole scaffold and in silico property calculations. Prospective purchasers should request target‑specific screening data from the vendor or commission a focused biochemical panel against the intended target(s) before committing to large‑scale procurement, particularly if the compound is intended for use as a reference inhibitor or tool compound where potency and selectivity must be benchmarked against literature standards.

gap analysis procurement diligence confirmatory testing

Application Scenarios for N-(2-Acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Informed by Scaffold Evidence


TAFIa/Targeted Fibrinolysis Probe Development Using the Tetrahydro-Benzimidazole Scaffold

The conformational restriction inherent to the 4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole scaffold has been structurally validated in TAFIa inhibitor design [1]. N‑(2‑acetamidoethyl)-4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide may serve as a starting point for structure‑guided optimization of TAFIa inhibitors, particularly where the neutral acetamidoethyl side chain is preferred over the charged carboxylate groups present in the published tetrahydro‑benzimidazole leads. Researchers should confirm TAFIa inhibitory activity in a chromogenic assay (e.g., using the substrate H‑COO‑K‑MCA or similar) before proceeding to in‑vivo fibrinolysis models.

Kinase or Metalloprotease Selectivity Panel Screening Based on Scaffold Precedent

Benzimidazole‑5‑carboxamide derivatives, including those with tetrahydro modifications, have been explored as kinase inhibitors (e.g., JAK1‑selective inhibitors in the aromatic benzimidazole series) [2]. Although the target compound lacks published kinase profiling data, its scaffold is compatible with ATP‑binding site engagement. Procurement for a focused kinase or metalloprotease selectivity panel is a rational application, provided that the compound is screened alongside a panel of N‑substituted analogs to establish structure‑activity relationships. The acetamidoethyl side chain may confer selectivity advantages over simpler alkyl or aryl substituents due to its hydrogen‑bonding potential, but this must be experimentally verified.

Physicochemical Benchmarking of Tetrahydro-Benzimidazole Carboxamide Series

The target compound's calculated tPSA of ~82 Ų places it in a favorable range for oral drug‑likeness (tPSA < 140 Ų for oral absorption, < 90 Ų for CNS penetration) [3]. In a series of tetrahydro‑benzimidazole‑5‑carboxamides, the N‑(2‑acetamidoethyl) derivative offers a unique balance of hydrogen‑bonding capacity and moderate lipophilicity. Industrial researchers building structure‑property relationship (SPR) datasets for this chemotype can use the compound to benchmark experimental logD, solubility, and permeability against other N‑substituted analogs, generating proprietary differentiation data that are currently absent from the public domain.

Negative Control or Inactive Comparator Design

In the absence of confirmed bioactivity, N‑(2‑acetamidoethyl)-4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide may be deployed as a structurally matched negative control for tetrahydro‑benzimidazole‑based active leads. If preliminary screening against the intended target reveals weak or no inhibition, the compound can serve to demonstrate that observed activity in more potent analogs is driven by specific substituent interactions rather than by the tetrahydro‑benzimidazole core alone. This use case requires experimental confirmation of inactivity, which should be established before large‑scale procurement.

Quote Request

Request a Quote for N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.